molecular formula C19H17N3OS B5860057 N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide

N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide

カタログ番号 B5860057
分子量: 335.4 g/mol
InChIキー: ZHSNWNOQXNGNDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. QNZ was first synthesized in 2009 and has since been the subject of numerous scientific studies. In

作用機序

N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide inhibits the activity of NF-κB by binding to the cysteine residue in the DNA-binding domain of the p50 subunit of NF-κB. This prevents the binding of NF-κB to DNA and subsequent transcription of pro-inflammatory genes. This compound also inhibits the activity of IκB kinase (IKK), an enzyme that phosphorylates and activates NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in various animal models of disease. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

実験室実験の利点と制限

N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied and its mechanism of action is well understood. However, this compound also has limitations. It is not specific to NF-κB and can inhibit other proteins that contain cysteine residues. This compound can also have off-target effects that may complicate data interpretation.

将来の方向性

Future research on N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide should focus on improving its specificity for NF-κB. This can be achieved by modifying the structure of this compound to target specific cysteine residues in NF-κB. In addition, future research should investigate the potential therapeutic applications of this compound in other diseases such as neurodegenerative diseases and infectious diseases. Finally, the development of this compound analogs with improved pharmacokinetic properties should be explored to improve its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has potential therapeutic applications in various diseases. This compound inhibits the activity of NF-κB and has been shown to reduce inflammation and inhibit the proliferation of cancer cells. This compound has advantages for lab experiments, but also has limitations. Future research should focus on improving the specificity of this compound for NF-κB and exploring its potential therapeutic applications in other diseases.

合成法

The synthesis of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide involves the reaction of 2,4-dimethylquinoline with carbon disulfide, followed by reaction with benzoyl chloride to form the final product. The synthesis of this compound has been optimized to produce high yields and purity.

科学的研究の応用

N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammatory diseases. This compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune responses and inflammation. Inhibition of NF-κB by this compound has been shown to reduce inflammation and improve disease outcomes in animal models of various diseases.

特性

IUPAC Name

N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-12-11-13(2)20-17-15(12)9-6-10-16(17)21-19(24)22-18(23)14-7-4-3-5-8-14/h3-11H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSNWNOQXNGNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2NC(=S)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。